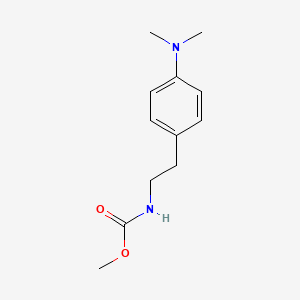

Methyl 4-(dimethylamino)phenethylcarbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Methyl 4-(dimethylamino)phenethylcarbamate” is a complex organic compound. It likely contains a carbamate group (-NHCOO-) and a dimethylamino group (-N(CH3)2), both attached to a phenethyl group, which is a two-carbon chain extension of a phenyl group .

Synthesis Analysis

While specific synthesis methods for “Methyl 4-(dimethylamino)phenethylcarbamate” were not found, related compounds are often synthesized via condensation reactions or similar processes .

Scientific Research Applications

- DSDNS Crystal : A new organic material, 4-N, N-dimethylamino-4ꞌ-Nꞌ-methylstilbazolium 2,4-dinitrobenzenesulfonate (DSDNS) , has been synthesized and characterized. DSDNS single crystals exhibit promising properties for nonlinear optical (NLO) applications. Key features include:

- 4-(4-(Dimethylamino)benzylidene)-3-methylisoxazol-5(4H)-one : Catalysts like Ag–Al2O3, Ag–MgO, and Ag–CeO2 have been applied in the synthesis of this compound. The catalysts yield interesting results, with up to 60% yields .

- Methyl 5-(dimethylamino)-2-methyl-5-oxopentanoate : This compound has been explored as a green solvent. Practical solvent properties, including dielectric constant, solubility parameters, and NMR residual shifts, support its use as an environmentally friendly solvent .

Nonlinear Optical Materials

Catalysis and Synthesis

Green Solvent Applications

Mechanism of Action

Target of Action

Methyl 4-(dimethylamino)phenethylcarbamate is a complex organic compoundCompounds with similar structures, such as 4-(dimethylamino)pyridine (dmap) derivatives, have been found to exhibit significant temperature-dependent protonation behavior . This suggests that Methyl 4-(dimethylamino)phenethylcarbamate may interact with proton donors in biological systems, potentially influencing various biochemical processes.

Mode of Action

Based on the behavior of structurally similar compounds, it can be inferred that it may undergo various chemical reactions, including n-demethylation, deamination, hydrolysis, and conjugation . These reactions could lead to changes in the compound’s structure and properties, potentially influencing its interaction with biological targets.

Biochemical Pathways

It’s worth noting that carbamates, a group of compounds to which methyl 4-(dimethylamino)phenethylcarbamate belongs, are known to participate in various biochemical reactions . These include the formation of carbamoyl chlorides and the synthesis of aryl isocyanates from arylamines .

Pharmacokinetics

The compound’s molecular weight of 1792157 suggests that it may have favorable bioavailability characteristics, as compounds with molecular weights below 500 are generally well-absorbed .

Action Environment

The action of Methyl 4-(dimethylamino)phenethylcarbamate may be influenced by various environmental factors. For instance, the temperature-dependent protonation behavior of similar compounds suggests that temperature could significantly impact the compound’s action . Additionally, the presence of other chemical species in the environment, such as proton donors or reactants involved in carbamoylation reactions, could also influence the compound’s efficacy and stability .

properties

IUPAC Name |

methyl N-[2-[4-(dimethylamino)phenyl]ethyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O2/c1-14(2)11-6-4-10(5-7-11)8-9-13-12(15)16-3/h4-7H,8-9H2,1-3H3,(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYPMLWYOXYKDQZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)CCNC(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pivalamide](/img/structure/B2753841.png)

![Ethyl 2-[(5-{[3-(trifluoromethoxy)benzoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetate](/img/structure/B2753848.png)

![(Z)-1-benzyl-3-(((4-ethoxyphenyl)amino)methylene)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2753859.png)